

# Preclinical Profile of Roginolisib Hemifumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roginolisib hemifumarate |           |
| Cat. No.:            | B11927587                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Roginolisib (also known as IOA-244 and MSC2360844) is an orally bioavailable, first-in-class, non-ATP-competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its unique binding mechanism and high selectivity for the PI3Kδ isoform translate into a promising preclinical profile, characterized by direct anti-tumor effects and modulation of the tumor immune microenvironment, with a favorable safety profile compared to other PI3K inhibitors.[1] [2] This technical guide provides a comprehensive overview of the preclinical data on **Roginolisib hemifumarate**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and pharmacodynamic properties.

### **Mechanism of Action**

Roginolisib is a potent and highly selective inhibitor of PI3K $\delta$ , an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in B-cell and T-cell signaling.[1][3] Unlike ATP-competitive inhibitors, Roginolisib binds to an allosteric site on the PI3K $\delta$  enzyme, leading to a conformational change that locks the enzyme in an inactive state.[2] This non-competitive inhibition is thought to contribute to its high selectivity and improved safety profile.

The anti-tumor activity of Roginolisib is multi-faceted, involving both direct effects on cancer cells and modulation of the immune system.[1][2] By inhibiting the PI3K/AKT signaling pathway, Roginolisib can induce apoptosis in cancer cells that are dependent on this pathway for



survival.[4][5] Furthermore, Roginolisib has been shown to favorably alter the tumor immune microenvironment by selectively inhibiting regulatory T cells (Tregs), a key immunosuppressive cell population, while having minimal impact on the proliferation and function of cytotoxic CD8+ T cells.[1][6] This leads to an increased ratio of effector T cells to regulatory T cells within the tumor, thereby enhancing the anti-tumor immune response.

## **Signaling Pathway**

The following diagram illustrates the central role of PI3K $\delta$  in the PI3K/AKT/mTOR signaling pathway and the point of intervention by Roginolisib.





Click to download full resolution via product page

Roginolisib inhibits the PI3K $\delta$  signaling pathway.



# Quantitative Data In Vitro Activity

Roginolisib has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.

| Cell Line | Cancer Type        | IC50 (nM) | Reference |
|-----------|--------------------|-----------|-----------|
| Ramos     | Burkitt's Lymphoma | 48        | [7]       |
| MSTO-211H | Mesothelioma       | ~5,000    | [4]       |
| NCI-H2052 | Mesothelioma       | ~10,000   | [4]       |
| NCI-H2452 | Mesothelioma       | >10,000   | [4]       |

Roginolisib also inhibits the phosphorylation of AKT, a key downstream effector of PI3K, in a concentration-dependent manner.

| Cell Line | Assay              | IC50 (nM) | Reference |
|-----------|--------------------|-----------|-----------|
| Ramos     | pAkt (BCR-induced) | 280       | [7]       |

## **In Vivo Efficacy**

Roginolisib has shown significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.



| Tumor<br>Model                   | Mouse<br>Strain | Treatment                  | Dosing        | Tumor<br>Growth<br>Inhibition<br>(%) | Reference |
|----------------------------------|-----------------|----------------------------|---------------|--------------------------------------|-----------|
| CT26                             | BALB/c          | Roginolisib +<br>anti-PD-1 | Not Specified | Synergistic<br>Activity              | [1]       |
| Lewis Lung<br>Carcinoma<br>(LLC) | C57BL/6         | Roginolisib +<br>anti-PD-1 | Not Specified | Synergistic<br>Activity              | [1]       |
| Pan-02                           | C57BL/6         | Roginolisib +<br>anti-PD-1 | Not Specified | Synergistic<br>Activity              | [1]       |
| A20                              | BALB/c          | Roginolisib +<br>anti-PD-1 | Not Specified | Synergistic<br>Activity              | [1]       |

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating oral bioavailability.

| Species | Dose<br>(mg/kg) | Cmax          | Tmax (h) | AUC (0-24h)   | Reference |
|---------|-----------------|---------------|----------|---------------|-----------|
| Rat     | 15              | Not Specified | ~1       | Not Specified | [8][9]    |
| Dog     | 5               | Not Specified | ~1       | Not Specified | [8][9]    |

Note: Specific quantitative values for Cmax and AUC were not available in the public search results.

# **Experimental Protocols**In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib on cancer cell proliferation.



#### Methodology:

- Cancer cell lines (e.g., Ramos, MSTO-211H, NCI-H2052, NCI-H2452) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Roginolisib is serially diluted in culture medium to achieve a range of concentrations.
- The culture medium is replaced with the drug-containing medium, and the cells are incubated for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- The absorbance or luminescence is measured using a plate reader.
- The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][7]

## Western Blot Analysis for pAkt Inhibition

Objective: To assess the effect of Roginolisib on the phosphorylation of AKT.

#### Methodology:

- Cells (e.g., Ramos) are treated with various concentrations of Roginolisib for a specified time.
- For receptor-mediated signaling, cells are stimulated with an appropriate ligand (e.g., anti-IgM for B-cell receptor activation) for a short period before lysis.
- Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAkt) and total AKT.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified, and the ratio of pAkt to total AKT is calculated to determine the extent of inhibition.[7]

### In Vivo Syngeneic Mouse Model Studies

Objective: To evaluate the anti-tumor efficacy of Roginolisib alone and in combination with other therapies in an immunocompetent setting.

#### Methodology:

- Syngeneic tumor cells (e.g., CT26, LLC, Pan-02, A20) are subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
- When tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, Roginolisib monotherapy, anti-PD-1 monotherapy, Roginolisib + anti-PD-1 combination).
- Roginolisib is administered orally at a specified dose and schedule. The checkpoint inhibitor
  is typically administered intraperitoneally.
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.



• Tumors and spleens may be harvested for immunological analysis, such as flow cytometry, to assess changes in immune cell populations.[1]



Click to download full resolution via product page

General workflow for in vitro and in vivo preclinical studies.

## Conclusion

The preclinical data for **Roginolisib hemifumarate** demonstrate its potential as a novel anticancer agent with a dual mechanism of action. Its ability to directly inhibit cancer cell growth and to modulate the tumor immune microenvironment, coupled with a favorable safety profile, provides a strong rationale for its ongoing clinical development in various solid and hematological malignancies. Further research will continue to elucidate the full therapeutic potential of this first-in-class  $PI3K\delta$  inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 9. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Roginolisib Hemifumarate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11927587#preclinical-data-on-roginolisib-hemifumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com